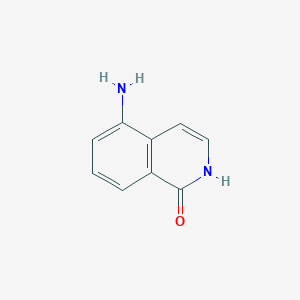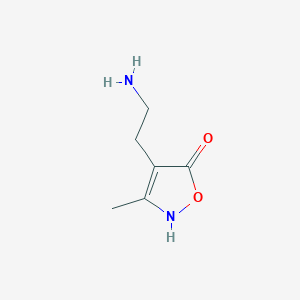
4-(2-氨基乙基)-3-甲基异噁唑-5(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the 4th carbon of the isoxazole ring .
Synthesis Analysis
While specific synthesis methods for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” were not found, there are general methods for synthesizing similar compounds. For instance, 2-aminothiazoles can be used as starting materials for the synthesis of diverse heterocyclic analogues with therapeutic roles .
科学研究应用
Antimicrobial Agent Development
This compound serves as a precursor in synthesizing heterocyclic analogues with significant therapeutic roles. It has been utilized in creating compounds with promising antibacterial, antifungal, and anti-HIV properties. For instance, derivatives of this compound have shown efficacy against multidrug-resistant strains of bacteria and fungi, indicating its potential as a valuable resource in developing new antimicrobial agents .
Chemical Modification of Biomaterials
“4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” has been used in the chemical modification of silk fibroin. This process aims to tailor the hydrophilicity and overall structure of silk, which is crucial for various biomedical applications, such as tissue engineering and drug delivery systems .
Peptide Nucleic Acid (PNA) Monomer Synthesis
In the field of peptide nucleic acid research, which focuses on developing synthetic analogues of DNA and RNA, this compound is a key intermediate. It’s used in the synthesis of PNA monomers, which are the building blocks for creating PNA molecules that have applications in genetic diagnostics and antisense therapies .
未来方向
While specific future directions for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” are not available, related compounds such as “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” are being studied for their potential in treating disorders associated with increased dopaminergic function, such as schizophrenia .
作用机制
Target of Action
The primary target of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and they play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s ability to cleave peptide bonds, effectively inhibiting its function .
Biochemical Pathways
The inhibition of serine proteases by 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can affect multiple biochemical pathways. For instance, it can interfere with the digestion process, as serine proteases like trypsin and chymotrypsin play a key role in breaking down dietary proteins into amino acids . It can also impact the immune response, as certain serine proteases are involved in activating immune cells .
Pharmacokinetics
It is known to be water-soluble , which suggests it could be readily absorbed and distributed in the body. Its stability at low pH values also indicates it might resist degradation in the acidic environment of the stomach, potentially enhancing its bioavailability.
Result of Action
The inhibition of serine proteases by 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can have various molecular and cellular effects. For example, it can prevent the breakdown of proteins into amino acids, affecting protein digestion . It can also disrupt the activation of immune cells, potentially impacting the immune response .
Action Environment
The action of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can be influenced by various environmental factors. For instance, its stability at low pH values suggests it might be more effective in acidic environments . Additionally, its water solubility could affect its distribution in the body, potentially influencing its efficacy and stability .
属性
IUPAC Name |
4-(2-aminoethyl)-3-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)10-8-4/h8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKQUXAMSOWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

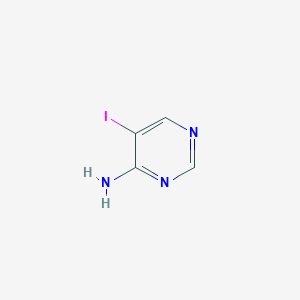


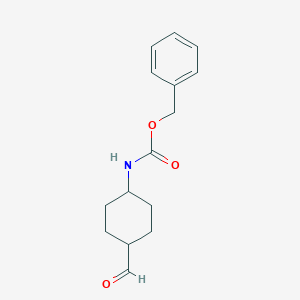
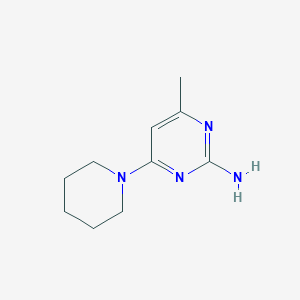
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)



![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
